molecular formula C11H22N4O5 B1681947 t-Boc-Aminooxy-PEG2-Azide CAS No. 252378-68-0

t-Boc-Aminooxy-PEG2-Azide

Cat. No. B1681947
M. Wt: 290.32 g/mol
InChI Key: LBQVKQFGGWKBAN-UHFFFAOYSA-N
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Description

T-Boc-Aminooxy-PEG2-Azide is a crosslinker containing an azide group and a t-Boc protected amine group . The azide group enables PEGylation via Click Chemistry .


Synthesis Analysis

T-Boc-Aminooxy-PEG2-Azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Molecular Structure Analysis

The molecular formula of t-Boc-Aminooxy-PEG2-Azide is C11H22N4O5 . It has a molecular weight of 290.32 g/mol .


Chemical Reactions Analysis

The azide group in t-Boc-Aminooxy-PEG2-Azide enables PEGylation via Click Chemistry . The protected aminooxy can be deprotected by mild acidic conditions and then can be reacted with an aldehyde or ketone group to form a stable oxime linkage .


Physical And Chemical Properties Analysis

T-Boc-Aminooxy-PEG2-Azide has a molecular weight of 290.32 g/mol and a molecular formula of C11H22N4O5 . It appears as a viscous liquid that is colorless to light yellow . It is soluble in DMSO .

Scientific Research Applications

Polymer Modification and Composite Materials

Polyethylene Glycol Covalently Modified Hexagonal Boron Nitride (h-BN) for Thermal Conductivity Improvement : Fang-Hong Yang et al. (2021) explored the functionalization of h-BN with polyethylene glycol (PEG) to enhance its dispersibility and compatibility with epoxy resin, aiming to improve thermal conductivity in composites. This study demonstrates the versatility of PEG derivatives in modifying materials for improved performance in thermal management applications (Yang et al., 2021).

Drug Delivery and Protein PEGylation

PEGylation for Prolonging Protein Residence Time : A. Mero et al. (2009) discussed the PEGylation of proteins using a monodisperse Boc-PEG-NH2 to prolong their residence time in blood, decrease immunogenicity, and identify sites of protein modification. This method can significantly enhance the therapeutic efficacy and safety of protein-based drugs (Mero et al., 2009).

Nanotechnology and Cancer Therapy

Hollow MnO2 as a Tumor-Microenvironment-Responsive Nano-Platform : Guangbao Yang et al. (2017) developed a biodegradable hollow manganese dioxide nano-platform modified with PEG for targeted drug delivery and photodynamic therapy, highlighting the potential of PEGylated nanostructures in cancer treatment and immuno-modulation (Yang et al., 2017).

Biomedical Engineering

Aminooxy End-Functionalized Polymers for Protein Conjugation : Karina L. Heredia et al. (2007) developed aminooxy end-functional polymers synthesized through atom transfer radical polymerization (ATRP) for chemoselective conjugation to proteins. This research underlines the importance of PEG derivatives in creating bioconjugates for targeted drug delivery and diagnostic applications (Heredia et al., 2007).

Surface Modification and Antifouling Properties

Surface Modification on Thin-Film Composite Reverse Osmosis Membrane : Guodong Kang et al. (2007) demonstrated grafting hydrophilic PEG chains onto thin-film composite polyamide reverse osmosis membranes, improving antifouling properties for water treatment applications. This highlights the role of PEG derivatives in enhancing the performance and longevity of filtration membranes (Kang et al., 2007).

Safety And Hazards

While specific safety and hazard information for t-Boc-Aminooxy-PEG2-Azide is not available, general safety measures should be taken while handling it. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

T-Boc-Aminooxy-PEG2-Azide is a promising compound in the field of bioconjugation experiments . Its azide group can react with alkyne, BCN, DBCO via Click Chemistry . The t-butyl protected carboxyl group can be deprotected under acidic conditions . These properties make it a valuable tool in the synthesis of PROTACs and other bioconjugation applications .

properties

IUPAC Name

tert-butyl N-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4O5/c1-11(2,3)20-10(16)14-19-9-8-18-7-6-17-5-4-13-15-12/h4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQVKQFGGWKBAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-Boc-Aminooxy-PEG2-Azide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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